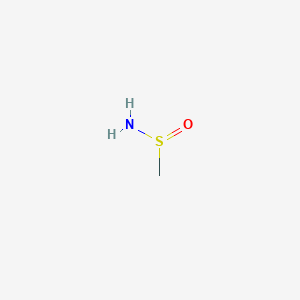

Methanesulfinamide

Description

Properties

IUPAC Name |

methanesulfinamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CH5NOS/c1-4(2)3/h2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZEHYTUQQCTUQK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CH5NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

79.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: Methanesulfinamide can be synthesized through several methods, including:

Direct Synthesis from Thiols and Amines: This method involves the oxidative coupling of thiols and amines, which are readily available and low-cost commodity chemicals.

N-Methylation of Amines and Sulfonamides: Using catalysts such as [Ru(p-cymene)Cl₂]₂ with bidentate phosphines, primary amines can be converted into secondary amines, and secondary amines into tertiary amines.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts and controlled reaction environments is crucial to achieve the desired product quality.

Chemical Reactions Analysis

Methanesulfinamide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form sulfonic acids or sulfonyl chlorides, depending on the oxidizing agents and conditions used.

Reduction: Reduction of this compound can yield corresponding amines or thiols.

Substitution: this compound can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidizing Agents: Sodium chlorite, hydrogen peroxide, and other peroxides.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Halides, alkoxides, and amines.

Major Products Formed:

Sulfonic Acids: Formed through oxidation.

Amines and Thiols: Formed through reduction.

Substituted Sulfonamides: Formed through nucleophilic substitution.

Scientific Research Applications

Medicinal Chemistry

1.1 Antitumor Activity

Recent studies have highlighted the potential of methanesulfinamide derivatives as antitumor agents. For instance, five phenolic Schiff bases incorporating this compound were synthesized and evaluated for their efficacy against 59 human cancer cell lines. Among these, one derivative demonstrated significant cytotoxic effects, with a growth inhibition percentage of 50% at a dosage of 0.501 µM, outperforming standard drugs like sorafenib and gefitinib .

Table 1: Antitumor Efficacy of this compound Derivatives

| Compound | Cytotoxic Effect (PCE) | Mean Growth Percentage (MG%) | Comparison with Sorafenib |

|---|---|---|---|

| Compound 7 | 54/59 | 67.3% | Higher |

| Compound 8 | 59/59 | 19.5% | Significantly Higher |

| Compound 9 | 3/59 | - | Lower |

1.2 Anti-Inflammatory Properties

This compound derivatives have also been investigated for their anti-inflammatory properties. In vitro screening for COX-1 and COX-2 inhibitory activities showed that certain derivatives exhibited promising anti-inflammatory effects while maintaining gastric safety .

Pharmacology

2.1 Pregnane X Receptor Activation

This compound has been identified as a potent ligand for the human pregnane X receptor (PXR). A specific derivative, C2BA-4, was shown to activate PXR more effectively than existing compounds, leading to the induction of target genes such as CYP3A4 and CYP2B6 in human hepatocytes. This finding suggests potential applications in drug metabolism and detoxification processes .

Biological Studies

3.1 Protein-Ligand Interaction Studies

This compound is utilized in biological studies to predict protein-ligand interactions. It aids in understanding binding affinities and modes, which are crucial for drug design and development. Molecular dynamics simulations have been employed to explore how this compound derivatives interact with specific protein targets, revealing insights into their stability and binding characteristics .

Case Studies

4.1 Case Study: Antitumor Efficacy Evaluation

A comprehensive study evaluated the antitumor efficacy of this compound derivatives through various assays, including cell cycle analysis and apoptosis induction tests. The results indicated that the most effective derivative not only inhibited cell proliferation but also induced apoptosis in MCF-7 breast cancer cells, highlighting its potential as a therapeutic agent .

4.2 Case Study: COX Inhibition Analysis

In another study focusing on anti-inflammatory activity, this compound derivatives were screened for their ability to inhibit COX enzymes. The findings demonstrated that certain compounds selectively inhibited COX-2 over COX-1, suggesting their potential use in treating inflammatory conditions without the common gastrointestinal side effects associated with non-selective NSAIDs .

Mechanism of Action

Methanesulfinamide exerts its effects through several mechanisms:

Biological Alkylating Agent: The alkyl-oxygen bonds in this compound undergo fission and react within the intracellular milieu, leading to the alkylation of nucleophilic sites.

General Acid Catalyst: In certain reactions, such as Sharpless asymmetric dihydroxylations, this compound acts as a general acid catalyst, protonating intermediate species and facilitating the reaction.

Molecular Targets and Pathways:

Nucleophilic Sites: this compound targets nucleophilic sites within biological molecules, leading to alkylation and subsequent biological effects.

Enzyme Catalysis: Acts as a catalyst in various enzymatic reactions, enhancing reaction rates and selectivity.

Comparison with Similar Compounds

Methanesulfinamide vs. Methanesulfonamide

- Structural Differences : Methanesulfonamide (CH₃SO₂NH₂) contains a sulfonamide group (SO₂NH₂), which is more oxidized than the sulfinamide group (S(O)NH₂) in this compound.

- Reactivity : Methanesulfonamide is synthesized via reaction of methanesulfonyl chloride with amines, forming stable sulfonamide bonds . This compound, conversely, is generated through enzymatic demethylation of methanesulfonamide in bacterial systems .

- Applications : Methanesulfonamide is widely used as a biochemical reagent, while this compound is primarily studied in microbial metabolism and drug degradation pathways .

Trifluorothis compound Derivatives

- Structure: Compounds like 1,1,1-trifluoro-N-(4-phenoxyphenyl)this compound (C₁₄H₁₂F₃NO₂S) feature a trifluoromethyl group (CF₃) attached to the sulfinamide moiety, enhancing electronegativity and stability .

- Synthesis : These derivatives are synthesized in moderate yields (e.g., 61%) via reactions involving sulfinyl chlorides and aromatic amines, with purification by silica gel chromatography .

- Physical Properties : Trifluorothis compound derivatives exhibit higher melting points (e.g., 88–89°C) compared to unsubstituted this compound due to increased molecular rigidity .

Aryl-Substituted Sulfinamides

- Example: N-(1-Phenylethyl)this compound (C₉H₁₃NOS) incorporates a phenylethyl group, altering solubility and reactivity. X-ray studies reveal anisotropic thermal parameters and a stable crystalline lattice .

- Applications : Such derivatives are pivotal in crystallography and as intermediates in pesticide synthesis (e.g., trifluoromethanesulfinanilide in acaricides) .

Complex Metabolites

- Example: 1-{4-Amino-3-[(1E)-3-(dimethylamino)prop-1-en-1-yl]phenyl}this compound (C₁₂H₂₀N₄OS) is a bacterial metabolite of sumatriptan. Its formation involves oxidative cleavage of the indole ring and demethylation, confirmed by HRMS and NMR .

Data Tables

Table 1: Structural and Functional Comparison

Biological Activity

Methanesulfinamide (MSAM), a compound containing both sulfur and nitrogen functionalities, has garnered attention in recent years due to its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of MSAM, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by the chemical formula . It features a sulfonamide group, which is common in various pharmaceutical agents, particularly antibiotics. The compound's structure enables interactions with biological targets, influencing its activity in various biological systems.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound analogues. One notable study synthesized methanesulfonamide analogues of natural alkaloids, demonstrating significant antiproliferative activity against human cancer cells:

- Compound 5b , an analogue of cryptopleurine, exhibited improved bioavailability and significant antitumor activity. It induced G0/G1 cell cycle arrest in Caki-1 renal cancer cells through nicotinamide N-methyltransferase-dependent JNK activation. Additionally, it inhibited migration and invasion of cancer cells via modulation of the p38 MAPK signaling pathway .

| Compound | Activity | Mechanism |

|---|---|---|

| 5b | Antitumor | Induces G0/G1 arrest; inhibits migration/invasion |

Cardiovascular Effects

The cardiovascular effects of this compound have been investigated in various animal models. A pharmacological comparison indicated that low doses of methanesulfonamide compounds resulted in dose-dependent widening of the QT interval on ECG in primates and guinea pigs, suggesting potential implications for cardiac repolarization processes .

| Species | Effect | Observation |

|---|---|---|

| Primates | QT interval widening | Dose-dependent response |

| Guinea Pigs | Increased refractoriness | Correlated with heart rate |

This compound's mechanisms of action are multifaceted:

- Inhibition of HMG-CoA Reductase : A study identified a methanesulfonamide pyrimidine derivative that was approximately four times more potent than lovastatin in inhibiting HMG-CoA reductase, a key enzyme in cholesterol biosynthesis . This suggests potential applications in managing hyperlipidemia.

- Oxidative Stress Response : The interaction with hydroxyl radicals has been studied to understand MSAM's atmospheric chemistry. The reaction between MSAM and hydroxyl radicals leads to various degradation products, indicating its reactivity and potential biological implications .

Case Studies

- Anticancer Study : In vitro studies demonstrated that methanesulfonamide analogues significantly inhibited the growth of renal cancer cells. The mechanism involved activation of specific signaling pathways that control cell cycle progression and apoptosis .

- Cardiovascular Study : Research involving primates and guinea pigs showed that administration of certain methanesulfonamide derivatives led to significant changes in ECG parameters, highlighting their potential as therapeutic agents in cardiac conditions .

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing methanesulfinamide with high purity in laboratory settings?

- Methodological Answer : Optimize reaction conditions (e.g., solvent polarity, temperature) to minimize byproducts like sulfonamides or sulfonic acids. Use nucleophilic substitution of methanesulfonyl chloride with ammonia under inert atmospheres. Monitor reaction progress via thin-layer chromatography (TLC, Rf ~0.3 in ethyl acetate/hexane) and confirm purity via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) . Post-synthesis, employ recrystallization in methanol or ethanol to isolate crystalline this compound (melting point: ~92–94°C).

Q. How can researchers characterize this compound’s stability under varying pH and temperature conditions?

- Methodological Answer : Design accelerated stability studies:

- pH stability : Prepare buffered solutions (pH 1–12) and incubate this compound at 37°C for 24–72 hours. Analyze degradation via UV-Vis spectroscopy (λmax ~210 nm for sulfinamide group) and LC-MS to identify breakdown products (e.g., sulfinic acid).

- Thermal stability : Use thermogravimetric analysis (TGA) to determine decomposition temperatures and differential scanning calorimetry (DSC) for phase transitions .

Advanced Research Questions

Q. What analytical techniques resolve contradictions in reported spectral data for this compound derivatives?

- Methodological Answer : Cross-validate conflicting NMR/IR data by:

- NMR : Compare - and -NMR spectra across deuterated solvents (DMSO-d6 vs. CDCl3). For example, this compound’s S=O stretch in IR (~1040 cm) may shift due to hydrogen bonding in polar solvents .

- X-ray crystallography : Resolve ambiguous stereochemistry or tautomeric forms (e.g., sulfinamide vs. sulfenamide tautomers) .

Q. How to design a systematic review evaluating this compound’s role in sulfonamide resistance mechanisms?

- Methodological Answer :

- Search strategy : Use MeSH terms (e.g., “sulfonamides/pharmacokinetics,” “drug resistance”) across PubMed, Embase, and Web of Science. Include observational studies and RCTs .

- Data synthesis : Perform meta-analysis using RevMan to quantify resistance prevalence odds ratios (OR). Address heterogeneity via subgroup analysis (e.g., bacterial species, dosing regimens) .

Q. What statistical approaches address confounding variables in this compound toxicity studies?

- Methodological Answer : Apply multivariable regression models to adjust for confounders like solvent exposure or metabolic polymorphisms. For in vivo studies, use ANOVA with post-hoc Tukey tests to compare hepatotoxicity markers (ALT/AST levels) across dose groups. Validate findings with sensitivity analyses .

Method Development & Validation

Q. How to validate an HPLC-UV method for quantifying this compound in biological matrices?

- Methodological Answer : Follow ICH Q2(R1) guidelines:

- Linearity : Test 5–6 concentrations (0.1–50 µg/mL) with R ≥0.995.

- Precision : Intraday/interday CV <5% for spiked plasma samples.

- Recovery : Compare peak areas of extracted vs. standard solutions (acceptance: 85–115%) .

Q. What protocols ensure reproducibility in synthesizing this compound-metal complexes for catalytic studies?

- Methodological Answer : Standardize ligand-to-metal ratios (e.g., 2:1 for Cu complexes) under controlled pH (7–8). Characterize complexes via cyclic voltammetry (redox peaks at −0.3 V to +0.5 V) and FTIR (shift in S=O stretch to ~980 cm) .

Data Interpretation & Reporting

Q. How to reconcile discrepancies between computational and experimental binding affinities of this compound with target enzymes?

- Methodological Answer :

- Docking vs. MD simulations : Compare AutoDock Vina results with molecular dynamics (MD) trajectories (e.g., GROMACS) to assess conformational flexibility.

- Experimental validation : Use surface plasmon resonance (SPR) to measure K values and correlate with in silico predictions .

Ethical & Compliance Considerations

Q. What ethical frameworks apply to studies involving this compound derivatives in animal models?

- Methodological Answer : Adhere to ARRIVE 2.0 guidelines for reporting in vivo experiments. Obtain approval from institutional animal ethics committees (IACUC). Justify sample sizes via power analysis and minimize suffering via humane endpoints .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.